molecular formula C14H14N8NaO4S3+ B193763 Cefazolin sodium CAS No. 27164-46-1

Cefazolin sodium

Cat. No. B193763
CAS RN: 27164-46-1
M. Wt: 477.5 g/mol
InChI Key: FLKYBGKDCCEQQM-WYUVZMMLSA-M
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Description

Cefazolin Sodium is a broad-spectrum cephalosporin antibiotic mainly used for the treatment of skin bacterial infections and other moderate to severe bacterial infections in the lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is also given before, during, or after certain types of surgery to prevent infections .


Synthesis Analysis

Cefazolin Sodium is a semi-synthetic cephalosporin analog with broad-spectrum antibiotic action due to inhibition of bacterial cell wall synthesis . The content of the four components of the reaction mixture, namely, CEZ, TDA, METzAA, and TzAA, during the enzymatic synthesis of CEZ was assessed by HPLC .


Molecular Structure Analysis

Cefazolin Sodium has a chemical formula of C14H14N8O4S3 and a molecular weight of 454.50 g/mol . Solid-state NMR, thermogravimetric analysis, X-ray diffraction, and Fourier-transform infrared spectroscopy were combined with theoretical calculation to investigate different crystal packings of α-cefazolin sodium obtained from three different vendors .


Chemical Reactions Analysis

The relative response factors (RRFs) of ten cefazolin impurities were determined by quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) equipped with an ultraviolet (UV) detector .


Physical And Chemical Properties Analysis

Cefazolin Sodium is a solid white to off-white lyophilized powder . The wavelengths within the range of 9102.7–8597.5 cm−1 are related to the specificity of the cefazolin sodium crystal lattice and the range of 6001.6–5496.4 cm−1 is associated with the quantitative content of cefazolin sodium .

Scientific Research Applications

1. Toxicity Studies:

  • A study by Chen et al. (2017) explored the embryotoxicity, cardiotoxicity, and neurotoxicity of cefazolin sodium impurities in zebrafish embryos and larvae. They found that certain impurities in cefazolin sodium, particularly MMTD and 7-ACA, are responsible for toxic effects like embryo deformities, impaired motor nerve function, and cardiac effects Chen et al., 2017.

2. Analytical Methods:

  • Pedroso and Salgado (2014) developed and validated a microbiological assay by turbidimetry for determining the potency of cefazolin sodium in lyophilized powder form. Their method, based on the inhibitory effect of cefazolin sodium on Staphylococcus aureus, proved to be efficient and cost-effective for pharmaceutical quality control Pedroso & Salgado, 2014.
  • Rechelo et al. (2019) developed a green method using Fourier-Transform Infrared (FT-IR) transmission spectrophotometry for quantifying cefazolin sodium in lyophilized powder. This method is notable for its environmental friendliness, precision, and cost-effectiveness Rechelo et al., 2019.

3. Physicochemical Properties:

  • Nayak et al. (2019) and Trivedi et al. (2019) conducted studies on the effects of the Consciousness Energy Healing Treatment on the physicochemical and thermal properties of cefazolin sodium. These studies suggest potential improvements in solubility, bioavailability, and thermal stability of cefazolin sodium due to this treatment Nayak et al., 2019; Trivedi et al., 2019.

4. Clinical Applications:

  • A study by Sai (2021) investigated the use of cefazolin sodium for perioperative prophylactic anti-infection in gynecological surgery, demonstrating its efficacy in preventing infections with minimal adverse reactions Sai, 2021.
  • Kusaba (2009) discussed the safety and efficacy of cefazolin sodium in managing bacterial infections and its use in surgical prophylaxis. The study highlights cefazolin's established safety profile and efficacy compared to other antibiotics Kusaba, 2009.

5. Interaction Studies:

  • Sultana and Arayne (2002) explored how essential and trace elements impact the antimicrobial activity of cefazolin sodium, revealing the influence of these elements on antibiotic efficacy Sultana & Arayne, 2002.

Safety And Hazards

Cefazolin Sodium should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Future Directions

Cefazolin Sodium has been used in clinical practice for about 40 years, and its efficacy and safety are well established compared with other antibiotics. Therefore, it has been chosen as a first-line anti-microbial for prophylaxis after various surgical procedures, including cardiovascular surgery, hysterectomy, arthroplasty and so on . The appropriate use of antibiotics, such as dosage, dosage intervals, and the duration of administration is required not only for the protection of patients’ health but also for the prevention of the development of drug resistance .

properties

IUPAC Name

sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/q;+1/p-1/t9-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKYBGKDCCEQQM-WYUVZMMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N8NaO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015786
Record name Cefazolin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefazolin sodium

CAS RN

27164-46-1
Record name Cefazolin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027164461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefazolin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (6R-trans)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFAZOLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P380M0454Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,950
Citations
T Kusaba - Clinical Medicine. Therapeutics, 2009 - journals.sagepub.com
… Cefazolin sodium is a first-generation cephalosporin antibiotic and has been used worldwide … Approximately 90% of cefazolin sodium is excreted in the urine as unchanged drug and is …
Number of citations: 38 journals.sagepub.com
TM Pedroso, HRN Salgado - Phys. Chem, 2013 - researchgate.net
A simple, fast and reproducible UV Spectrophotometric method was developed and validated for quantification of cefazolin sodium in pharmaceutical form powder for injectable solution…
Number of citations: 24 www.researchgate.net
AF Zappala, WW Holl, A Post - Analytical profiles of drug substances, 1975 - Elsevier
… 6.3 Non-Aqueous Titration of Cefazolin Sodium An accurately weighed sample of about 200 mgs of cefazolin sodium is dissolved in 70 - 80 ml of dimethylsulfoxide (DMSO). The …
Number of citations: 11 www.sciencedirect.com
AS Crucq, C Slegers, V Deridder, B Tilquin - Talanta, 2000 - Elsevier
… irradiation of cefazolin sodium was … of cefazolin sodium. The pH values of the samples were within the specifications of the European Pharmacopoeia. The colour of the cefazolin sodium …
Number of citations: 38 www.sciencedirect.com
TH How, WY Loo, KL Yow, LY Lim… - Journal of clinical …, 1998 - Wiley Online Library
… from cefazolin sodium injections under aseptic … cefazolin sodium injection for domiciliary use and to assess the stability, pH, osmolality and microbial safety of these cefazolin sodium …
Number of citations: 24 onlinelibrary.wiley.com
ML Stiles, YH Tu, LV Allen Jr - American Journal of Health …, 1989 - academic.oup.com
… The purpose of this study was to determine the stability of cefazolin sodium, cefoxitin sodium, cef tazidime, and penicillin G sodium stored in pre filled drug reservoirs. The concentration …
Number of citations: 34 academic.oup.com
P TM, HRN Salgado - Physical Chemistry, 2013 - researchgate.net
… qualitative methods for analysis and identification of cefazolin sodium, β-lactam antimicrobial for … These methods were reproducible and quick to identify cefazolin sodium, which can be …
Number of citations: 16 www.researchgate.net
Y Fazli, Z Shariatinia - Materials science and engineering: C, 2017 - Elsevier
… Also, the cefazolin sodium drug was obtained from Afachemi pharmaceutical Company (Tehran, Iran) and stored in ambient conditions protected from light and moisture. …
Number of citations: 120 www.sciencedirect.com
BS Rechelo, AC Kogawa, HRN Salgado - Spectrochimica Acta Part A …, 2019 - Elsevier
… The spectra obtained with cefazolin sodium standard and cefazolin sodium powder lyophilized using tablets of 150 mg of potassium bromide (KBr) and 1 mg of cefazolin sodium are …
Number of citations: 26 www.sciencedirect.com
E Zhang, Q Yu, W Zhai, F Wang, K Scott - Bioresource technology, 2018 - Elsevier
Single-chamber microbial fuel cells (MFCs) have been shown to be a promising approach for cefazolin sodium (CFZS)-contaminated wastewater treatment, in terms of electricity …
Number of citations: 57 www.sciencedirect.com

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